4-Bromo-1H-imidazol-2-amine is a heterocyclic compound characterized by an imidazole ring with a bromine atom at the 4-position and an amino group at the 2-position. This compound is notable for its diverse applications in medicinal chemistry, materials science, and biological research. It serves as a crucial building block for synthesizing various pharmaceutical compounds and bioactive molecules, making it significant in both industrial and academic settings .
The compound is classified under imidazoles, a group of five-membered aromatic heterocycles containing two nitrogen atoms. Its molecular formula is C3H4BrN3, and it has a molecular weight of approximately 146.97 g/mol. The compound is typically synthesized through bromination reactions involving 1H-imidazol-2-amine or other related precursors .
The synthesis of 4-Bromo-1H-imidazol-2-amine predominantly involves the bromination of 1H-imidazol-2-amine. Common methods include:
4-Bromo-1H-imidazol-2-amine can participate in several types of chemical reactions:
Common products from these reactions include:
The mechanism of action for 4-Bromo-1H-imidazol-2-amine varies based on its application:
The physical properties of 4-Bromo-1H-imidazol-2-amine include:
Chemical properties are characterized by:
4-Bromo-1H-imidazol-2-amine has several significant applications:
Palladium-catalyzed C–N cross-coupling represents a cornerstone for introducing amine functionalities onto bromo-substituted imidazole scaffolds. The electron-deficient nature and potential metal-coordinating properties of unprotected imidazoles historically posed challenges, necessitating specialized catalytic systems. Modern methodologies employ bulky biarylphosphine ligands, particularly tBuBrettPhos (L4), which facilitate efficient Buchwald-Hartwig amination of 4-bromo-1H-imidazole derivatives at ambient temperatures. This system overcomes catalyst deactivation through steric and electronic modulation of the palladium center, enabling coupling with diverse amines—including electron-rich anilines, heteroarylamines (e.g., aminopyridines), and sterically hindered alkylamines—in yields exceeding 85% .
Table 1: Palladium-Catalyzed Amination Scope with 4-Bromoimidazoles
Amine Coupling Partner | Product | Yield (%) | Conditions |
---|---|---|---|
Aniline | N-(4-ethoxyphenyl)-1H-imidazol-4-amine | 87 | RT, THF, 12 h |
3-Aminopyridine | N-(pyridin-3-yl)-1H-imidazol-4-amine | 78 | 80°C, THF, 24 h |
2,5-Dimethoxyaniline | N-(2,5-dimethoxyphenyl)-1H-imidazol-4-amine | 82 | RT, THF, 18 h |
Morpholine | N-Morpholino-1H-imidazol-4-amine | 91 | 60°C, THF, 8 h |
Critical to success is the dual role of LHMDS base: it both deprotonates the imidazole N-H to prevent catalyst poisoning and generates the nucleophilic amine species. This methodology extends to 2-bromo-1H-imidazoles, albeit with adjusted stoichiometry due to altered electronic effects. Notably, unprotected 4-bromo-1H-imidazol-2-amine serves as a coupling partner for synthesizing diheteroarylamines—key motifs in kinase inhibitors—demonstrating compatibility with aminopyrimidines and aminopyrazines under optimized conditions [9].
Regioselective bromination of imidazole scaffolds demands precise control due to tautomeric equilibria and competitive polybromination. The synthesis of 4-bromo-1H-imidazol-2-amine exploits two primary strategies:
Direct Bromination of Imidazol-2-amine Precursors:Electron-donating amino groups at C2 direct electrophilic bromination to C4/C5 positions. Using N-bromosuccinimide (NBS) in dichloromethane at 0°C affords 4-bromo-1H-imidazol-2-amine with >90% regioselectivity, attributable to the ortho-directing effect of the amino group and kinetic control. Halogen bonding between NBS carbonyl oxygen and the N-H proton of imidazol-2-amine pre-organizes the transition state, favoring C4 attack [10].
De Novo Construction via Halogenated Intermediates:An alternative route involves regioselective bromination during imidazole ring formation. For example, 2,4,5-tribromoimidazole undergoes regioselective dehalogenation using sodium sulfite (Na₂SO₃) in water at 110°C. This exploits the differential C-Br bond lability: the C5 bromine is most susceptible to nucleophilic displacement due to adjacent nitrogen lone-pair effects, while the C4 bromine remains intact. Subsequent hydrolysis yields 4-bromo-1H-imidazole, which can be aminated at C2 [4].
Table 2: Bromination Methods for Imidazole Derivatives
Substrate | Reagent/Conditions | Product | Regioselectivity |
---|---|---|---|
1H-Imidazol-2-amine | NBS (1.0 eq), CH₂Cl₂, 0°C, 2 h | 4-Bromo-1H-imidazol-2-amine | >90% C4 |
2,4,5-Tribromo-1H-imidazole | Na₂SO₃ (5.0 eq), H₂O, 110°C, 6 h | 4-Bromo-1H-imidazole | Selective C5 dehalo |
2-Nitroimidazole | Br₂/PCl₅, CHCl₃, reflux | 4-Bromo-2-nitro-1H-imidazole | C4/C5 mixture |
Advanced halogenation techniques include SEM-protected intermediates (SEM = 2-(trimethylsilyl)ethoxymethyl), where protection of N1 facilitates C4 bromination without competing tautomerization. Subsequent deprotection with trifluoroacetic acid regenerates the N-H functionality essential for further derivatization [3].
Multi-component reactions (MCRs) enable rapid assembly of complex imidazol-2-amine derivatives from simple precursors, enhancing synthetic efficiency. Key approaches include:
Condensation-Amination Sequences:One-pot synthesis leverages α-halo ketones, aldehydes, and cyanamide under microwave irradiation. The initial Knoevenagel adduct cyclizes with cyanamide, followed by bromide displacement by amines. For instance, reacting 4-bromobenzaldehyde, phenacyl bromide, and methylamine yields 4-(4-bromophenyl)-N-methyl-1H-imidazol-2-amine. This method achieves >80% yields in <30 minutes by minimizing intermediate isolation [8].
Metal-Assisted Assembly:Copper(I)-catalyzed three-component reactions between 4-bromo-1H-imidazol-2-amine, aryl iodides, and sodium azide generate tetrazole-linked hybrids. The copper center simultaneously activates the C-Br bond for SNAr and coordinates the azide/imidazole, driving cycloaddition. Computational studies (DFT) confirm a low-energy pathway (<20 kcal/mol) involving oxidative addition, azide insertion, and reductive elimination [8].
Table 3: Multi-Component Reactions for Imidazol-2-amine Diversification
Components | Catalyst/Conditions | Product | Application |
---|---|---|---|
4-Br-imidazol-2-amine + Aryl aldehyde + Isocyanide | BF₃·OEt₂, CH₃CN, 60°C | UGI adducts with imidazole core | Kinase inhibitor precursors |
4-Br-imidazol-2-amine + Alkyne + CO | Pd(OAc)₂, CO (1 atm), 80°C | Alkynyl ketone-functionalized imidazolamines | Fluorescent probes |
4-Br-imidazol-2-amine + Epoxide + TMSN₃ | InCl₃, DMF, 100°C | 1,2,3-Triazole-imidazole conjugates | Antifungal agents |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0